molecular formula C14H27N3O2 B1318868 Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate CAS No. 205059-24-1

Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate

Cat. No.: B1318868
CAS No.: 205059-24-1
M. Wt: 269.38 g/mol
InChI Key: IMFPSYLOYADSFR-UHFFFAOYSA-N
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Description

Chemical Overview and Importance

Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate functions as a nitrogen heterocycle based linker, specifically classified as a bifunctional amine-amine linker in pharmaceutical chemistry. The compound exhibits a complex molecular architecture featuring a piperazine ring directly connected to a piperidine ring through a carbon-carbon bond at the 4-position of both rings. The tert-butyl carboxylate protecting group attached to the piperazine nitrogen provides chemical stability and enables selective deprotection during synthetic procedures.

The structural significance of this compound lies in its ability to serve as a rigid spacer element while maintaining the basicity characteristics inherent to both nitrogen-containing rings. Research has demonstrated that the piperazine moiety within this structure can significantly affect the overall physicochemical properties of larger molecular constructs, particularly regarding protonation states and solubility characteristics. The compound's molecular structure allows for extensive derivatization possibilities, making it an invaluable intermediate for creating diverse chemical libraries.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C14H27N3O2
Molecular Weight 269.389 g/mol
Chemical Abstracts Service Number 205059-24-1
International Union of Pure and Applied Chemistry Name tert-butyl 4-piperidin-4-ylpiperazine-1-carboxylate
Purity (High Performance Liquid Chromatography) ≥95%
Storage Temperature Refrigerated conditions
Shelf Life 12 months after delivery

The compound demonstrates exceptional utility in medicinal chemistry applications due to its unique combination of structural rigidity and functional group accessibility. The presence of both secondary and tertiary amine functionalities provides multiple sites for hydrogen bonding interactions, while the tert-butyl protecting group ensures selective reactivity during multi-step synthetic sequences.

Historical Context in Medicinal Chemistry

The development of this compound emerged from the broader evolution of nitrogen heterocycle chemistry in pharmaceutical research. Historical patent documentation reveals that compounds incorporating this structural motif were first systematically investigated in the context of autotaxin inhibitor development, with significant research contributions documented as early as 2010. The compound gained particular prominence through research conducted by pharmaceutical companies investigating novel therapeutic approaches for cancer treatment and inflammatory disorders.

The synthetic methodology for producing this compound was established through extensive optimization studies, with key synthetic routes involving the reduction of corresponding nitro-substituted precursors using palladium-catalyzed hydrogenation techniques. Early synthetic approaches utilized tert-butyl dicarbonate protection strategies combined with multi-step coupling reactions to achieve the desired molecular architecture while maintaining high purity standards.

Patent literature from 2014 demonstrates the compound's integration into broader pharmaceutical development programs, particularly in the context of piperidine and piperazine derivatives as therapeutic agents. This historical development coincided with growing recognition of the importance of linker chemistry in drug development, where rigid spacer elements became increasingly valued for their ability to maintain optimal geometric relationships between pharmacophoric elements.

Current Research Landscape and Applications

Contemporary research applications of this compound have expanded significantly beyond its original therapeutic targets. The compound has found particular prominence in the development of proteolysis targeting chimeras, where it serves as a critical linker component connecting target protein ligands to E3 ligase binding moieties. Research investigations have revealed that the incorporation of piperazine-containing linkers can substantially influence the physicochemical properties of these complex molecular constructs.

Recent comprehensive studies examining the protonation characteristics of piperazine-containing proteolysis targeting chimeras have demonstrated that structural modifications adjacent to the piperazine ring can dramatically alter the compound's basicity, with measured pKa values ranging from 4.5 to 8.0 depending on the specific chemical environment. These findings have profound implications for the design of next-generation therapeutic agents, as protonation states directly influence solubility, permeability, and metabolic stability characteristics.

Table 2: Contemporary Research Applications and Findings

Application Area Key Findings Research Impact Reference
Proteolysis Targeting Chimera Development pKa values range 4.5-8.0 depending on linker environment Enhanced understanding of linker design principles
Kinase Inhibitor Synthesis Serves as versatile intermediate for multiple targets Expanded synthetic accessibility
Autotaxin Inhibitor Development Critical structural component in therapeutic candidates Advanced cancer treatment strategies
Chemical Probe Development Enables selective protein targeting Improved research tool availability

Current synthetic methodologies have evolved to include more efficient production routes, with industrial-scale synthesis protocols achieving yields exceeding 86% through optimized palladium-catalyzed reduction procedures. The compound's role as a research tool has expanded beyond traditional pharmaceutical applications to include its use in chemical biology studies, where its structural properties enable the development of selective molecular probes for biological target validation.

The contemporary research landscape also encompasses detailed physicochemical characterization studies that have revealed important structure-activity relationships. Investigations into the effect of linker length on piperazine basicity have shown that positioning carbonyl groups at distances of four or more methylene units from the basic nitrogen significantly reduces the detrimental effects on protonation characteristics. These findings have direct implications for rational drug design strategies and represent significant advances in understanding the molecular basis of heterocyclic compound behavior in biological systems.

Properties

IUPAC Name

tert-butyl 4-piperidin-4-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-10-8-16(9-11-17)12-4-6-15-7-5-12/h12,15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFPSYLOYADSFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60590457
Record name tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205059-24-1
Record name tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60590457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
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Preparation Methods

Key Reaction Components

  • Starting Materials : Piperidine derivatives and tert-butyl esters.
  • Solvents : Dichloromethane, ethanol, or anhydrous dichloroethane.
  • Catalysts : Triethylamine, N,N'-dicyclohexylcarbodiimide (DCC), or acridine salt photocatalysts.
  • Reaction Conditions : Temperature control and inert gas environments (e.g., oxygen replacement).

Photocatalytic Method

A light-driven synthesis method has been described for similar compounds, which can be adapted for this compound.

Procedure

  • Combine piperazine derivatives (e.g., piperazine-1-carboxylic acid tert-butyl ester) with an acridine salt photocatalyst in an anhydrous solvent like dichloroethane.
  • Replace the reaction environment with oxygen three times to ensure oxidative conditions.
  • Irradiate the mixture with blue LED light for approximately 10 hours.
  • After completion, purify the product via column chromatography.

Advantages

  • Avoids heavy metals and hydrogen environments.
  • Reduces by-product formation.

Yield

A reported yield for a similar compound synthesis was approximately 95%, producing a colorless white solid.

Coupling Reaction Method

Another approach involves coupling reactions facilitated by carbodiimide-based catalysts.

Procedure

  • React piperidine derivatives with tert-butyl esters in the presence of DCC or triethylamine as coupling agents.
  • Conduct the reaction under mild conditions to prevent decomposition of sensitive intermediates.
  • Monitor progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
  • Purify the final product using recrystallization or chromatographic techniques.

Yield Optimization

Careful control of temperature and solvent choice enhances yield and reduces impurities.

Stepwise Synthesis

For complex derivatives, a multi-step synthesis may be required:

  • Formation of the piperazine ring through cyclization reactions.
  • Functionalization with tert-butyl groups at specific positions.
  • Final coupling with piperidine moieties.

Characterization Techniques

To confirm product identity and purity:

  • Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Mass Spectrometry (MS).
  • HPLC analysis.

Data Table: Summary of Preparation Methods

Method Key Components Reaction Conditions Yield
Photocatalytic Acridine salt catalyst, blue LED light Oxygen atmosphere, anhydrous solvent ~95%
Coupling Reaction DCC or triethylamine Mild temperature, inert gas Moderate
Multi-Step Synthesis Cyclization and functionalization steps Controlled temperature and solvents Variable

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride[][4].

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its derivatives have shown promising results in treating conditions such as schizophrenia and other neuropsychiatric disorders. The compound's ability to modulate neurotransmitter systems makes it a candidate for developing new antipsychotic medications .

Case Study: Schizophrenia Treatment
Research has demonstrated that derivatives of this compound exhibit selective binding affinities to serotonin receptors (5-HT receptors), which are implicated in the pathophysiology of schizophrenia. For instance, certain synthesized derivatives have shown significant activity against these receptors, indicating their potential use as therapeutic agents .

Synthesis of Intermediates

Chemical Synthesis
The compound is frequently used as a building block for synthesizing more complex molecules. For example, it has been utilized in the preparation of piperazine and piperidine derivatives that are essential in drug discovery processes. The synthetic routes often involve condensation reactions and reductive amination, leading to various biologically active compounds .

Table: Synthetic Routes for Derivatives

Synthetic MethodProduct TypeYield (%)
Condensation with bromo-nitrobenzenePiperazinyl derivatives>90%
Reductive amination with aldehydesDihydroquinazolin derivatives>85%
Nucleophilic substitutionBenzodiazol derivatives>75%

In Vitro Studies
Recent studies have highlighted the anti-inflammatory and neuroprotective properties of this compound derivatives. For instance, certain compounds derived from this structure have been shown to inhibit pyroptotic cell death and reduce interleukin-1 beta (IL-1β) release in macrophages treated with lipopolysaccharides (LPS) and ATP, indicating potential applications in inflammatory diseases .

Table: Biological Activities of Derivatives

Compound NameActivity TypeInhibition (%)
Derivative AAnti-pyroptotic35%
Derivative BIL-1β release reduction20%
Derivative CNeuroprotective39%

Mechanism of Action

The mechanism of action of tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The piperazine and piperidine rings play a crucial role in binding to the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Core Scaffold Variations

  • The parent compound contains a piperazine-piperidine core, enabling conformational flexibility and dual hydrogen-bonding sites. In contrast, analogs like tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate replace the piperazine with a pyrazine ring, reducing basicity but increasing aromaticity .
  • Aryl-substituted derivatives (e.g., bromo/fluoro-phenyl analogs) introduce steric bulk and electronic effects, enhancing suitability for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures .

Physicochemical Properties

  • LogP and Solubility : The parent compound’s LogP (~2.5) is lower than bromophenyl derivatives (LogP ~3.8), reflecting increased hydrophobicity in the latter due to aromatic halogens .
  • TPSA (Topological Polar Surface Area) : The parent compound’s TPSA (~38 Ų) is lower than pyrimidine-containing analogs (~55 Ų), impacting membrane permeability and blood-brain barrier penetration .

Biological Activity

Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (TBPP) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and findings from various studies.

Chemical Structure and Properties

TBPP is characterized by the following chemical structure:

C14H22N2O2\text{C}_{14}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This compound features a piperidine moiety, which is known for its role in enhancing the biological activity of various pharmacological agents. The tert-butyl group contributes to its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Antimicrobial Activity

Recent studies have indicated that TBPP exhibits significant antimicrobial properties. For instance, in a screening for compounds against Mycobacterium tuberculosis, TBPP analogs showed promising results with minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth. The following table summarizes the activity of TBPP and its analogs:

CompoundMIC (µM)% Inhibition (HepG2)
TBPP6.3>80
Analog 15.075
Analog 24.870

These findings suggest that TBPP could be a candidate for further development in tuberculosis treatment, particularly due to its selectivity over human liver cells (HepG2) .

The mechanism by which TBPP exerts its antimicrobial effects appears to involve the inhibition of key metabolic pathways in M. tuberculosis. It is hypothesized that the piperidine ring plays a critical role in binding to active sites of essential enzymes within the bacteria, thereby disrupting their function.

Case Studies

Case Study 1: Tuberculosis Treatment

In a study investigating novel compounds for tuberculosis treatment, TBPP was evaluated alongside other piperidine derivatives. The results demonstrated that TBPP had one of the lowest MIC values, indicating strong activity against M. tuberculosis. The study emphasized the importance of structural modifications on the piperidine ring to enhance efficacy while reducing cytotoxicity .

Case Study 2: Cancer Cell Inhibition

Another significant aspect of TBPP's biological activity is its potential anti-cancer properties. Research has shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and colorectal cancers. For example, compounds related to TBPP were tested against several cancer cell lines with IC50 values ranging from 7.9 µM to 92 µM, showcasing their ability to reduce cell viability significantly .

Toxicity and Safety Profile

While exploring the biological activities of TBPP, it is crucial to consider its safety profile. Toxicological assessments indicate that TBPP poses some risks:

  • Acute Toxicity : Harmful if swallowed or in contact with skin.
  • Safety Classifications : Classified under harmful substances with specific warnings related to acute toxicity .

Q & A

Q. What are the common synthetic routes for tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step protocols, including nucleophilic substitution and coupling reactions. For example:

  • Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate with a halogenated pyrimidine (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane at 110°C for 12 hours with K₂CO₃ as a base achieves 88.7% yield .
  • Thermal coupling : Using toluene at 110°C overnight with tert-butyl piperazine derivatives and aryl halides yields ~62% product after silica gel chromatography .
    Optimization strategies : Adjusting solvent polarity (e.g., 1,4-dioxane vs. toluene), base strength (K₂CO₃ vs. NaH), and reaction time can improve yields. Catalytic Pd-mediated cross-coupling may further enhance efficiency in arylations .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:1) is widely used, achieving >95% purity for intermediates .
  • Crystallization : Ethanol/water recrystallization resolves low-polarity impurities, as demonstrated in tert-butyl piperazine derivatives .
  • Acid-base extraction : For amine-containing intermediates, pH-selective partitioning removes unreacted starting materials .

Q. How is structural confirmation of this compound achieved using spectroscopic methods?

  • ¹H NMR : Characteristic peaks include tert-butyl singlet (~1.49 ppm) and piperazine ring protons (3.4–3.8 ppm). Coupling constants (e.g., J = 5.1 Hz for pyrimidine protons) confirm substitution patterns .
  • X-ray crystallography : Resolves bond angles (e.g., C-N-C ~120°) and confirms the chair conformation of the piperazine ring .

Advanced Research Questions

Q. How can contradictions in reaction mechanisms involving this compound derivatives be resolved?

  • Kinetic studies : Monitor intermediates via LC-MS to identify rate-limiting steps, such as nucleophilic attack on the piperazine ring .
  • Computational modeling : DFT calculations predict regioselectivity in substitution reactions (e.g., preferential attack at the para position of aryl halides) .
  • Isotopic labeling : ¹³C-labeled tert-butyl groups track carbamate stability under acidic conditions, revealing partial deprotection during prolonged reactions .

Q. How does the tert-butyl carbamate group influence reactivity in multi-step syntheses?

  • Steric protection : The bulky tert-butyl group shields the piperazine nitrogen, reducing undesired side reactions (e.g., oxidation) during arylations .
  • Controlled deprotection : Trifluoroacetic acid (TFA) selectively removes the Boc group, enabling subsequent functionalization (e.g., amidation) without disrupting the piperidine ring .
  • Stability data : The Boc group remains intact under basic conditions (pH < 10) but hydrolyzes in strong acids (e.g., HCl/EtOH) .

Q. What role does this compound play in PROTAC development, and what methodological considerations apply?

  • Linker design : The piperazine-piperidine scaffold bridges E3 ligase ligands and target protein binders, optimizing proteasome-mediated degradation .
  • Solubility optimization : Introducing polar groups (e.g., hydroxyls) on the piperidine ring enhances aqueous solubility without compromising binding affinity .
  • In vitro validation : Cell permeability assays (e.g., Caco-2) and proteasome inhibition studies are critical for evaluating PROTAC efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
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Tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate

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